![molecular formula C10H7N5O B2415960 N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide CAS No. 1995558-09-2](/img/structure/B2415960.png)
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” is a chemical compound with the molecular formula C10H10N4O2 . It has a molecular weight of 218.22 g/mol . The compound is related to benzenepropanoic acid .
Synthesis Analysis
The synthesis of 1H-1,2,3,4-tetrazole compounds, which are related to the compound , can be achieved from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles can also yield 1H-tetrazoles .Molecular Structure Analysis
The molecular structure of “N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” can be represented by the InChI string: InChI=1S/C10H10N4O2/c15-10(16)6-3-8-1-4-9(5-2-8)14-7-11-12-13-14/h1-2,4-5,7H,3,6H2,(H,15,16) .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3,4-tetrazole compounds can be quite broad. For instance, the reaction of sodium azide with nitriles can give 1H-tetrazoles . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” include a molecular weight of 218.22 g/mol . The compound has been associated with spectra: 1 NMR, and 1 MS (GC) .科学的研究の応用
Synthesis and Biological Activities
Antioxidant and Antidiabetic Activity : Compounds derived from N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide have been synthesized and shown to exhibit significant antioxidant and antidiabetic activities. This includes the screening of compounds for in vitro antioxidant activity and in vivo antidiabetic activity in a streptozotocin-induced model (Kaushik, Kumar, & Kumar, 2016).
Xanthine Oxidase Inhibition : Derivatives of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide have been designed, synthesized, and evaluated as novel xanthine oxidase inhibitors. The introduction of a tetrazole moiety has been shown to enhance binding to the enzyme and improve potency (Zhang et al., 2019).
Antibacterial Activity : Research indicates the efficacy of multi-heterocyclic compounds containing the tetrazole ring, synthesized using N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide, in antibacterial applications. These compounds have been evaluated using the MTT assay method for their antibacterial properties (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Antiproliferative Activity : Tetrazole derivatives, including those synthesized from N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide, have been investigated for their antiproliferative activity against various tumor cell lines. This demonstrates their potential in anticancer research (Kaplancıklı et al., 2014).
Structural and Computational Studies
Molecular Docking Studies : The molecular structures of tetrazole derivatives have been determined, and their interactions with biological targets such as the cyclooxygenase-2 enzyme have been studied through molecular docking. This is crucial for understanding their potential as therapeutic agents (Al-Hourani et al., 2015).
Synthesis and Characterization : The synthesis, characterization, and molecular docking of novel tetrazole derivatives have been explored, providing insights into their potential pharmacokinetic properties and interactions with biological systems (Al-Hourani et al., 2020).
Crystal Structure Analysis : X-ray crystallography has been used to determine the structures of certain tetrazole derivatives, providing valuable information about their molecular geometry and potential interactions with biological targets (Ou-Yang, Chang, & Zhao, 2013).
将来の方向性
特性
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]prop-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h1,3-7H,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSGVQGAWLVVIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2415878.png)
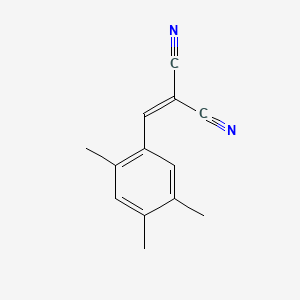
![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate](/img/structure/B2415882.png)
![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)
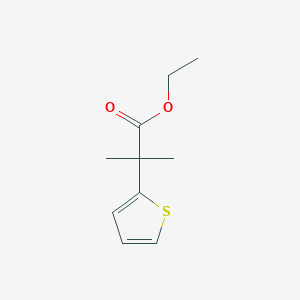
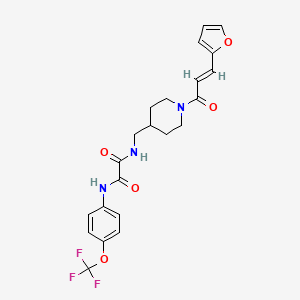
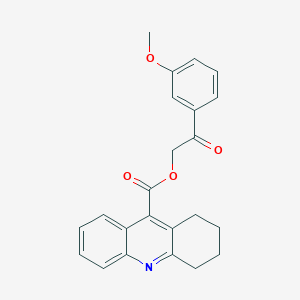
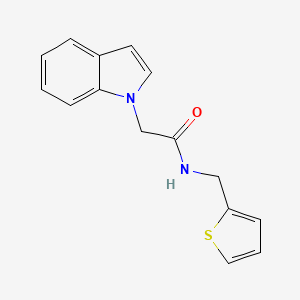
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2415894.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2415895.png)
![Tert-butyl 3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2415896.png)
![1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine](/img/structure/B2415897.png)
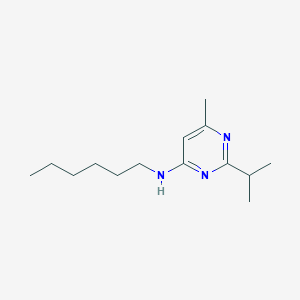
![Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415900.png)